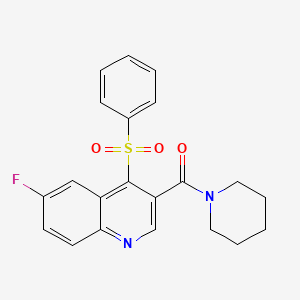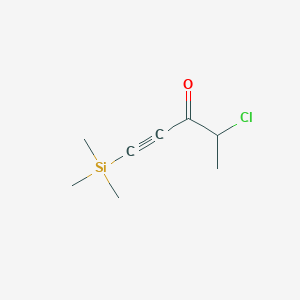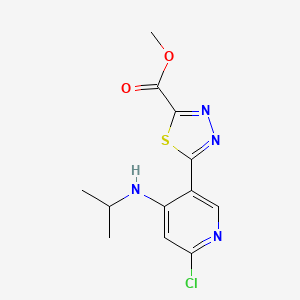![molecular formula C23H23NO2 B2461541 2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide CAS No. 1351621-71-0](/img/structure/B2461541.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide is an organic compound that features a biphenyl group and a hydroxyphenylpropyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the reaction of [1,1’-biphenyl]-4-yl acetic acid with 2-hydroxy-3-phenylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., HNO3/H2SO4) or halogenating agents (e.g., Br2/FeBr3).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-1,1’-biphenyl: A related compound with a similar biphenyl structure but lacking the acetamide and hydroxyphenylpropyl groups.
2-hydroxy-3-phenoxypropyl acrylate: Another compound with a hydroxyphenylpropyl group but different functional groups and applications.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-22(15-18-7-3-1-4-8-18)17-24-23(26)16-19-11-13-21(14-12-19)20-9-5-2-6-10-20/h1-14,22,25H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVFDXTOACGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)





![5-(bromomethyl)-1,1-difluorospiro[2.4]heptane](/img/structure/B2461469.png)

![3-(4-bromobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2461471.png)



![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)
